N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

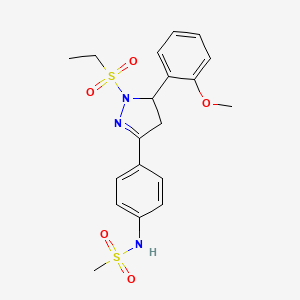

The compound N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a pyrazoline core substituted with a 2-methoxyphenyl group at position 5 and an ethylsulfonyl moiety at position 1. The phenyl ring at position 3 is further functionalized with a methanesulfonamide group.

Properties

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-4-29(25,26)22-18(16-7-5-6-8-19(16)27-2)13-17(20-22)14-9-11-15(12-10-14)21-28(3,23)24/h5-12,18,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRCGWZFIOQZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethylsulfonyl and methoxyphenyl groups. The final step usually involves the sulfonamide formation through a reaction with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

Medicinal applications could include the development of new therapeutic agents, particularly in the treatment of bacterial infections or inflammatory diseases.

Industry

In the industrial sector, such compounds might be used in the production of specialty chemicals or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sulfonamides typically involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for “N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s activity is influenced by:

- 2-Methoxyphenyl (R2) : Provides electron-donating effects, improving solubility and membrane permeability.

- Methanesulfonamide : Aids in hydrogen bonding and target interaction.

Comparison Table

*Calculated based on molecular formulas.

Detailed Analysis of Analogous Compounds

N-[4-[1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]ethanesulfonamide

- Structural Differences : Replaces the ethylsulfonyl group with a 3-chlorophenylsulfonyl moiety and substitutes 2-methoxyphenyl with 2-fluorophenyl.

- The fluorine atom may improve metabolic stability compared to methoxy.

N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Functional Insights : The benzoyl group at position 1 and ethoxy substituent at R2 may enhance π-π stacking interactions in viral polymerase binding. This compound’s high docking score against monkeypox DNA polymerase suggests the target compound could share similar antiviral mechanisms.

N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide

- Core Variation: A dihydropyrano-pyrazol core replaces the dihydropyrazole, introducing a cyano group and methyl substituent.

- Synthetic Utility : The 70% yield highlights efficient synthesis pathways for sulfonamide-functionalized pyrazoles, though biological data remain unreported.

Research Findings and Implications

- Antiviral Potential: The target compound’s structural similarity to high-scoring docking agents in suggests possible efficacy against viral polymerases, though experimental validation is needed.

- Solubility and Bioavailability : The 2-methoxyphenyl group may improve aqueous solubility compared to fluorophenyl or chlorophenyl analogs, balancing lipophilicity for oral absorption.

- Synthetic Feasibility : Analogous compounds (e.g., ) demonstrate robust synthetic routes, supporting scalable production of the target molecule.

Biological Activity

N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 852140-88-6, is a synthetic compound with potential biological activities. The molecular formula is , and its molecular weight is approximately 437.5 g/mol. This compound belongs to a class of sulfonamide derivatives, which have been studied for various therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Research indicates that modifications in the chemical structure can significantly enhance antifungal activity. For instance, compounds with electronegative substituents at the para position on the phenyl moiety exhibited improved efficacy against fungal strains such as Candida albicans and Candida parapsilosis .

Key Findings:

- Mechanism of Action : The antifungal mechanism often involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. Compounds that inhibit the enzyme CYP51 have shown promising results in reducing ergosterol levels in fungal cells .

- Minimum Inhibitory Concentration (MIC) : In vitro tests demonstrated that certain derivatives achieved MIC values comparable to established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Electronegative Atoms | Increased activity against fungi due to enhanced lipophilicity and interaction with target enzymes. |

| Phenyl Moiety Substituents | Variability in substituents affects binding affinity and biological effectiveness. |

In Silico Studies

Molecular docking studies provide insights into how this compound interacts with biological targets. For example, docking simulations have shown that certain derivatives fit well into the active site of CYP51, suggesting a strong potential for inhibiting ergosterol biosynthesis .

Study 1: Antifungal Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications similar to those in N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide led to significant antifungal activity. The study reported MIC values and the ability to inhibit ergosterol synthesis effectively .

Study 2: ADME Properties

Another aspect of research focused on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Preliminary results indicated favorable ADME profiles, suggesting good bioavailability and potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.